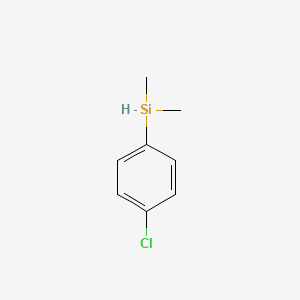

4-Chlorophenyldimethylsilane

Description

Contextual Significance of Organosilicon Compounds in Modern Chemical Research

Organosilicon compounds are a class of organometallic compounds featuring carbon-silicon bonds. bohrium.com Since the first synthesis of an organosilicon compound, tetraethylsilane, in 1863, the field has expanded dramatically. rsc.org The unique characteristics of the silicon atom, such as its larger atomic radius and lower electronegativity compared to carbon, and its ability to form hypervalent species, impart distinct properties to these compounds. soci.org Bonds to silicon are generally longer than corresponding bonds to carbon, and the Si-O and Si-F bonds are notably strong. soci.org These properties lead to applications ranging from water-repellent coatings and sealants to advanced biomedical materials and electronic components. Current time information in Bangalore, IN. The thermal stability, chemical inertness, and flexibility of many organosilicon compounds make them critical for the design of advanced materials. Current time information in Bangalore, IN.

Overview of Arylchlorodimethylsilanes within Organosilicon Frameworks

Arylchlorodimethylsilanes are a specific subclass of organosilicon compounds characterized by a dimethylsilyl group (-Si(CH₃)₂Cl) attached to an aromatic ring. The presence of the reactive Si-Cl bond makes these compounds valuable synthetic intermediates. They can readily undergo nucleophilic substitution at the silicon center, allowing for the introduction of a wide range of functional groups. The aryl group's electronic properties can be tuned by substituents on the aromatic ring, which in turn influences the reactivity of the silicon center. This combination of a stable aryl-silicon bond and a reactive silyl (B83357) chloride moiety makes arylchlorodimethylsilanes versatile building blocks in organic synthesis and polymer chemistry.

Interdisciplinary Relevance in Advanced Chemical Sciences

The utility of 4-Chlorophenyldimethylsilane extends across multiple fields of chemistry. In materials science, it is used as a precursor for silicon-containing polymers and for the surface modification of materials like silica (B1680970) nanoparticles to enhance their properties. researchgate.netnih.gov In polymer chemistry, it can act as a monomer or a chain-capping agent, influencing the properties of the resulting polymers. dtic.mil Furthermore, its derivatives are employed in the synthesis of ligands for transition metal catalysts, which are crucial for a variety of organic transformations, including cross-coupling reactions. uni-bayreuth.deanalis.com.my This interdisciplinary relevance underscores the compound's importance as a versatile tool in the modern chemist's arsenal.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClSi/c1-10(2)8-5-3-7(9)4-6-8/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLMQKSSMXFUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432-31-1 | |

| Record name | Silane, (4-chlorophenyl)dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001432311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC269573 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 4 Chlorophenyldimethylsilane and Its Precursors

Grignard Reagent Mediated Synthetic Routes

Grignard reagents, or organomagnesium halides, are powerful nucleophiles widely employed in the formation of carbon-carbon and carbon-heteroatom bonds. Their application in the synthesis of 4-Chlorophenyldimethylsilane involves the in situ generation of a chlorophenylmagnesium halide, which then reacts with a dimethylsilyl electrophile.

One established method involves the reaction of 4-bromochlorobenzene with magnesium to form the corresponding Grignard reagent, 4-chlorophenylmagnesium bromide. chegg.comwisc.edu This organomagnesium intermediate is then treated with a silylating agent like chlorochloromethyldimethylsilane. The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom, displacing a chloride ion and forming the desired C-Si bond. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the Grignard reagent. chegg.comyoutube.com

A related synthesis, which results in a precursor that can be converted to this compound, is the reaction of the Grignard reagent derived from 4-bromochlorobenzene with dimethylformamide (DMF). This reaction yields 4-chlorobenzaldehyde. chegg.com

An alternative and economically viable route utilizes 1,4-dichlorobenzene (B42874) as the starting material. google.com In this process, a mono-Grignard reagent is selectively formed from 1,4-dichlorobenzene. This is a critical step, as the formation of the di-Grignard reagent would lead to undesired byproducts. The reaction is carefully controlled to favor the formation of 4-chlorophenylmagnesium chloride.

This in situ generated Grignard reagent is then reacted with dimethylchlorosilane. The reaction proceeds via nucleophilic attack of the aryl magnesium chloride on the silicon atom of dimethylchlorosilane, resulting in the formation of this compound and magnesium chloride as a byproduct. A patent describes achieving a 70% yield for this reaction. google.com The process involves dissolving 1,4-dichlorobenzene in THF and reacting it with magnesium shavings. google.com The resulting Grignard solution is then added to dimethylchlorosilane in methyl tert-butyl ether. google.com

Table 1: Grignard Reagent Based Synthesis of this compound

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Organolithium Reagent Based Syntheses

Organolithium reagents offer an alternative to Grignard reagents for the formation of carbon-silicon bonds. They are generally more reactive than their magnesium counterparts, which can be advantageous in certain synthetic scenarios.

n-Butyllithium (n-BuLi) is a commonly used organolithium reagent for the functionalization of aryl halides. acs.org It can participate in lithium-halogen exchange reactions, where a halogen atom on an aromatic ring is swapped for a lithium atom. This generates a highly reactive aryllithium species. In the context of synthesizing this compound, an aryl halide such as 1-bromo-4-chlorobenzene (B145707) could be treated with n-BuLi at low temperatures to generate 4-chlorophenyllithium. Subsequent reaction with a dimethylsilyl electrophile would yield the target compound. The use of superbases like n-BuLi is a known strategy for the deprotonation of benzylic C(sp3)-H bonds of benzyl (B1604629) silanes. acs.org

The in situ generation of aryllithium species is a powerful technique for controlling the reactivity and selectivity of subsequent reactions. umich.edu This approach is particularly useful when dealing with highly reactive intermediates. For the synthesis of this compound, this would involve the slow addition of an alkyllithium reagent to the aryl halide precursor at a low temperature, ensuring that the concentration of the reactive aryllithium species remains low throughout the reaction. This minimizes side reactions and allows for a more controlled formation of the desired product upon the introduction of the silylating agent. Flow microreactor systems can be employed for the rapid and efficient silylation of functionalized aryllithiums under mild conditions. sci-hub.se

Silylation Reactions for Analogous Structures

The principles of forming aryl-silicon bonds are not limited to the synthesis of this compound. A variety of silylation reactions are employed to create analogous structures with different substitution patterns on the aromatic ring or different groups on the silicon atom. These reactions often utilize transition metal catalysis to achieve high efficiency and selectivity.

Palladium-catalyzed silylation reactions have been developed for the disilylation of aryl halides through C-H activation. labxing.comnih.gov These methods can be highly efficient, sometimes yielding quantitative results with low catalyst loading. labxing.comnih.gov Rhodium(I) complexes have also been shown to effectively catalyze the silylation of aryl iodides and bromides with triethoxysilane, providing a practical route to aryltriethoxysilanes. organic-chemistry.org Furthermore, lithium alkoxides can activate monoorganosilanes to generate transient complexes that react with aryl halides to form diorganosilane products. nih.gov

Table 2: Silylation Methods for Aryl Halides

| Catalyst/Activator | Silylating Agent | Substrate | Product Type | Reference |

|---|---|---|---|---|

| Palladium | Hexamethyldisilane | Aryl Halides | Disilylated Aromatics | labxing.comnih.gov |

| Rhodium(I) | Triethoxysilane | Aryl Iodides/Bromides | Aryltriethoxysilanes | organic-chemistry.org |

An Article on the Chemical Compound: this compound

This article delves into the synthetic methodologies for producing this compound and its precursors, offering a detailed examination of various chemical reactions and processes. It provides a strategic comparison of these methods based on their efficiency, selectivity, and the purity of the resulting compound.

Chemical Reactivity and Transformation Pathways of 4 Chlorophenyldimethylsilane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the chemical behavior of 4-Chlorophenyldimethylsilane, enabling the introduction of diverse functional groups.

Displacement of Halide Moieties with Organometallic Reagents

The chlorine atom attached to the phenyl ring of this compound can be displaced through reactions with organometallic reagents. A key example is the Grignard reaction, where the compound reacts with magnesium to form a Grignard reagent, (4-dimethylsilylphenyl)magnesium chloride. google.com This intermediate is then amenable to reaction with various electrophiles.

For instance, the reaction of (4-dimethylsilylphenyl)magnesium chloride with carbon dioxide, followed by an acidic workup, yields (4-dimethylsilyl)benzoic acid. google.com This transformation highlights the utility of organometallic intermediates in functionalizing the aromatic ring.

Formation of Silanols via Hydrolysis

The silicon-hydride bond in this compound is susceptible to hydrolysis, leading to the formation of the corresponding silanol (B1196071), (4-chlorophenyl)dimethylsilanol. wikipedia.org This reaction is a fundamental transformation in organosilicon chemistry. wikipedia.org The hydrolysis can be catalyzed by various reagents and conditions. wikipedia.org Silanols are important intermediates themselves, capable of undergoing condensation reactions to form siloxanes. wikipedia.org

Derivatization and Functional Group Interconversions

The reactivity of this compound allows for its conversion into a range of other functionalized molecules, expanding its synthetic utility.

Reaction with 1,2,4-Triazole (B32235) Sodium Salt to Form Substituted Silanes

This compound can be used in the synthesis of triazole-containing silanes. The reaction of a related chloromethylsilane with 1,2,4-triazole sodium salt proceeds via nucleophilic substitution, where the triazole anion displaces the chloride. google.com While the direct reaction with this compound is not explicitly detailed in the provided results, the reactivity of the Si-Cl bond in similar compounds suggests this pathway is plausible for creating novel organosilicon-triazole derivatives. google.com The reaction conditions, such as solvent and temperature, play a crucial role in the efficiency of such transformations. google.com

Conversion to (4-Dimethylsilyl)benzoic Acid

As previously mentioned in the context of nucleophilic substitution, this compound is a precursor to (4-dimethylsilyl)benzoic acid. This conversion is achieved through a two-step process involving the formation of a Grignard reagent followed by carboxylation. google.com The process starts with the reaction of this compound with magnesium in a suitable solvent like tetrahydrofuran (B95107) to generate the Grignard reagent. google.com This is then reacted with carbon dioxide (often in the form of dry ice) and subsequently acidified to produce (4-dimethylsilyl)benzoic acid in good yield. google.com

| Reactant | Reagents | Product | Yield |

| This compound | 1. Mg, Tetrahydrofuran 2. CO2 3. Acid | (4-Dimethylsilyl)benzoic acid | 68% google.com |

Transformation to Dimethylsilyl-Substituted Benzoyl Chlorides

Following the synthesis of (4-dimethylsilyl)benzoic acid, it can be further converted into the corresponding acyl chloride, (4-dimethylsilyl)benzoyl chloride. google.com This transformation is typically carried out using a halogenating agent, with thionyl chloride being a preferred reagent. google.com The reaction involves the conversion of the carboxylic acid group into a more reactive acyl chloride, which is a valuable intermediate for further synthetic modifications, such as ester or amide formation. google.com

| Reactant | Reagent | Product |

| (4-Dimethylsilyl)benzoic acid | Thionyl chloride | (4-Dimethylsilyl)benzoyl chloride |

Participation in Cross-Coupling Reactions

This compound and its derivatives are valuable reagents in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. wikipedia.org These reactions are characterized by their mild conditions and tolerance of various functional groups, making them indispensable in the synthesis of complex molecules, including pharmaceuticals and materials. nobelprize.orgresearchgate.net

In the realm of C-C bond formation, organosilicon compounds, including derivatives of this compound, have emerged as effective nucleophiles. nih.govrsc.org They offer a less toxic and more stable alternative to traditional organometallic reagents like those based on tin or zinc. nih.gov The utility of silicon-based reagents often hinges on the activation method required to facilitate the crucial transmetalation step in the catalytic cycle. rsc.org

While the direct use of this compound as a nucleophile is less common, its derivatives, particularly the corresponding silanols or silanolates, are highly effective. organic-chemistry.orgillinois.edu These are typically generated in situ or prepared beforehand. For instance, the hydrolysis of the Si-Cl bond in this compound would yield the corresponding silanol, (4-chlorophenyl)dimethylsilanol. This transformation is key to its participation in many cross-coupling reactions. The development of methods to generate and utilize silicon nucleophiles under mild conditions has significantly expanded their application in organic synthesis. nih.govorganic-chemistry.org

The nucleophilic character of the silicon reagent is a critical factor. Silylboranes, for example, have been developed as effective silicon nucleophiles that can be activated by transition-metal catalysts or bases. scispace.com This approach broadens the scope of accessible organosilicon compounds for synthetic applications. scispace.com The reactivity of the silicon nucleophile can be tuned by the substituents on the silicon atom. rsc.org

Palladium catalysts are central to a wide array of cross-coupling reactions. sigmaaldrich.com The general catalytic cycle involves three main steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation from the organometallic nucleophile to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nobelprize.orgnih.govlibretexts.org

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex in the presence of a base. libretexts.orgnih.gov While the classic Suzuki-Miyaura reaction uses organoboron reagents, silicon-based cross-coupling reactions, often referred to as Hiyama or Hiyama-Denmark couplings, share mechanistic similarities and are considered a related strategy. organic-chemistry.org

In the context of this compound, its corresponding silanol or silanolate derivative can participate in Suzuki-Miyaura-type reactions. organic-chemistry.orgillinois.edu The reaction involves the coupling of the (4-chlorophenyl)dimethylsilyl group (after conversion to a silanolate) with an aryl or vinyl halide. organic-chemistry.orgmdpi.com The presence of a base is crucial for the formation of the reactive silanolate. organic-chemistry.org The choice of palladium catalyst and ligands is also critical for achieving high efficiency and can be optimized for specific substrates. libretexts.orgresearchgate.net

A variety of palladium precursors, such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, along with various phosphine (B1218219) ligands, are commonly employed. libretexts.orgmdpi.com The reaction conditions, including the choice of base and solvent, significantly influence the outcome of the coupling. mdpi.comresearchgate.net

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Type Reactions

| Coupling Partner 1 (from this compound) | Coupling Partner 2 | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| (4-Chlorophenyl)dimethylsilanolate | Aryl Halide | Pd(dba)₂ / Ligand | Cs₂CO₃ | Toluene | Biaryl |

This table provides illustrative examples of reaction types and conditions.

While the primary role of organosilicon reagents is as nucleophiles in Suzuki-Miyaura-type (Hiyama) couplings, the broader landscape of palladium-catalyzed reactions includes other important transformations. researchgate.net

Heck Reaction: The Heck reaction typically couples an unsaturated halide with an alkene. rsc.org While not a direct application for this compound as a primary coupling partner in its standard form, the aryl group from the silane (B1218182) could potentially be incorporated into substrates for subsequent Heck reactions.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Heck reaction, the aryl group from this compound could be part of the aryl halide substrate used in a Sonogashira coupling.

Stille Coupling: The Stille reaction utilizes organotin compounds as nucleophiles. libretexts.org Due to the toxicity of tin reagents, silicon-based couplings are often preferred. nih.gov

The versatility of palladium catalysis allows for the sequential application of different coupling strategies in the synthesis of complex molecules. researchgate.net

Transmetalation is the rate-determining step in many cross-coupling reactions and is the defining step for the specific organometallic reagent used. rsc.orgnih.govrsc.org In silicon-based couplings, the mechanism of transmetalation has been a subject of detailed investigation. organic-chemistry.orgnih.gov

Initially, it was believed that fluoride (B91410) activation was necessary to form a hypervalent, pentacoordinate silicon species, which would then undergo transmetalation. organic-chemistry.org However, later studies, particularly in Hiyama-Denmark couplings, have shown that the reaction can proceed without fluoride activation, instead relying on a base to generate a silanolate. organic-chemistry.org

Mechanistic studies have revealed two potential pathways for transmetalation involving arylsilanolates:

Thermal Pathway: This pathway involves an 8-Si-4 intermediate and does not require anionic activation. nih.gov

Activated Pathway: In this pathway, an activating agent, such as a second molecule of the silanolate, is required to activate the silicon atom towards transmetalation. nih.gov

The formation of a palladium(II) silanolate complex is a key intermediate. organic-chemistry.orgnih.gov The stability and reactivity of this complex are influenced by the electronic and steric properties of the substituents on the silicon atom. organic-chemistry.org The direct transfer of the organic group from the silicon to the palladium center can occur from this intermediate. organic-chemistry.org The transmetalation can proceed through either a closed, four-centered transition state or an open, acyclic process. nih.gov Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating these mechanistic details and identifying the rate-determining step. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling Strategies

Other Significant Reaction Chemistries

Beyond its prominent role in cross-coupling reactions, this compound can undergo other transformations characteristic of organosilicon halides. The Si-Cl bond is susceptible to nucleophilic substitution by a variety of nucleophiles. For example, reaction with water or alcohols leads to the formation of the corresponding silanol or alkoxysilanes. The reactivity of this bond is central to its conversion into the more active silanol or silanolate forms required for cross-coupling. nih.govorganic-chemistry.org

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a fundamental reaction in organosilicon chemistry. While this compound itself does not have a Si-H bond, it can be a precursor to hydrosilanes. For instance, reduction of the Si-Cl bond would yield (4-chlorophenyl)dimethylsilane, which could then participate in hydrosilylation reactions.

The phenyl group attached to the silicon can also undergo typical aromatic substitution reactions, provided the conditions are compatible with the silyl (B83357) moiety.

Reactions for Modified Organosilicon Compounds

This compound serves as a versatile precursor for the synthesis of a range of modified organosilicon compounds. These reactions typically involve the substitution of the chloro or hydrido group on the silicon atom, or reactions involving the aromatic ring.

One significant application is in the formation of other functionalized silanes and siloxanes. For instance, chloro(4-chlorophenyl)dimethylsilane can be used to produce various derivatives, including 2-<(4-Chlorphenyl)dimethylsilyl>benzoic acid and 1,1,3,3-tetramethyl-1,3-bis(4-chlorophenyl)disiloxane. lookchem.com These transformations highlight the utility of the starting material in creating more complex organosilicon structures.

A notable transformation is the Grignard reaction. In a specific example, (4-chlorophenyl)dimethylsilane reacts with magnesium in a suitable solvent like tetrahydrofuran to form a Grignard reagent. This intermediate can then be reacted with carbon dioxide, followed by acidification, to yield (4-dimethylsilyl)benzoic acid. beyondbenign.orgnumberanalytics.com This process demonstrates the conversion of the chlorophenyl moiety into a carboxylic acid functional group, expanding the synthetic possibilities.

Furthermore, hydrosilylation reactions, which involve the addition of a Si-H bond across an unsaturated bond, are a fundamental method for creating organosilicon compounds. rsc.orglibretexts.org While this compound itself possesses a Si-H bond, making it a candidate for such reactions, it can also be a product of the hydrosilylation of a dichlorosilane. researchgate.net The reactivity of the Si-H bond allows for the formation of new silicon-carbon bonds, a key step in the synthesis of many organosilicon polymers and materials. rsc.org The reaction of the Si-H group with unsaturated compounds like alkenes or alkynes, often catalyzed by transition metals such as platinum, leads to the formation of a wide array of functionalized silanes. libretexts.orgsigmaaldrich.com

The following table summarizes key reactions for producing modified organosilicon compounds from precursors related to this compound.

| Reactant(s) | Reagent(s) | Product(s) | Reaction Type |

| (4-chlorophenyl)dimethylsilane, Magnesium, Carbon Dioxide | Tetrahydrofuran, Acid | (4-dimethylsilyl)benzoic acid | Grignard Reaction |

| Chloro(4-chlorophenyl)dimethylsilane | - | 2-<(4-Chlorphenyl)dimethylsilyl>benzoic acid | Functionalization |

| Chloro(4-chlorophenyl)dimethylsilane | - | 1,1,3,3-tetramethyl-1,3-bis(4-chlorophenyl)disiloxane | Dimerization/Condensation |

| Dichlorosilane, Unsaturated Compound | Platinum Catalyst | Functionalized Silane | Hydrosilylation |

Reactivity of the Si-Cl Bond

The silicon-chlorine (Si-Cl) bond in chlorosilanes, including derivatives of this compound such as chloro(4-chlorophenyl)dimethylsilane, is a key functional group that dictates much of their chemical behavior. This bond is highly susceptible to nucleophilic attack, making it a versatile handle for introducing a wide variety of substituents onto the silicon atom. ontosight.ai

Hydrolysis and Alcoholysis:

One of the most common reactions of the Si-Cl bond is its reaction with water (hydrolysis) or alcohols (alcoholysis). ontosight.ai These reactions lead to the formation of silanols (R₃SiOH) and alkoxysilanes (R₃SiOR'), respectively. The hydrolysis of chlorosilanes is typically a rapid process and is the fundamental reaction in the production of silicones (polysiloxanes). uni-siegen.de The initially formed silanols are often unstable and readily undergo condensation reactions, eliminating water to form stable silicon-oxygen-silicon (siloxane) linkages (-Si-O-Si-). uni-siegen.deresearchgate.net The kinetics of hydrolysis can be complex and are influenced by factors such as the catalyst and solvent used. nih.gov

Reaction with Organometallic Reagents:

The Si-Cl bond readily reacts with various organometallic reagents, such as Grignard reagents (R'MgX) and organolithium compounds (R'Li). chadsprep.comlibretexts.orgyoutube.com This reaction provides a powerful method for the formation of new silicon-carbon bonds, allowing for the introduction of a wide range of organic groups onto the silicon atom. wikipedia.orgchemistrysteps.com For example, the reaction of a chlorosilane with a Grignard reagent results in the formation of a tetraorganosilane and a magnesium halide salt. kirj.ee The reactivity of these organometallic reagents with acyl chlorides can be selective; for instance, less reactive Gilman reagents (organocuprates) may react with an acyl chloride to form a ketone, while more reactive Grignard reagents can lead to the formation of a tertiary alcohol. chemistrysteps.com

The table below outlines the general reactivity of the Si-Cl bond.

| Reactant | Nucleophile | Product | Reaction Type |

| R₃SiCl | H₂O | R₃SiOH (Silanol) | Hydrolysis |

| R₃SiCl | R'OH | R₃SiOR' (Alkoxysilane) | Alcoholysis |

| R₃SiCl | R'MgX | R₃SiR' | Grignard Reaction |

| R₃SiCl | R'Li | R₃SiR' | Reaction with Organolithium |

Catalytic Roles and Applications

Ligand Design in Organometallic Catalysis

In organometallic catalysis, the ligand bound to a metal center is crucial in dictating the catalyst's activity, selectivity, and stability. Silyl-substituted ligands have become increasingly important for their ability to fine-tune these properties.

4-Chlorophenyldimethylsilane serves as a valuable building block for synthesizing advanced ligands, particularly phosphine (B1218219) ligands, which are ubiquitous in homogeneous catalysis. The synthetic strategy typically leverages the reactivity of the carbon-chlorine bond on the phenyl ring. This allows for the introduction of a phosphorus-containing moiety, thereby integrating the dimethylsilyl group into the final ligand structure.

A common synthetic route involves a C-P coupling reaction. For instance, the chloro-group can be transformed into an organometallic intermediate (e.g., a Grignard or organolithium reagent) which then reacts with a phosphorus halide to form the desired phosphine. Alternatively, palladium-catalyzed cross-coupling reactions provide a direct method for forming the C-P bond between the aryl chloride and a phosphine source. The resulting ligand, a (4-(dimethylsilyl)phenyl)phosphine, combines the steric and electronic attributes of the silyl (B83357) group with the coordinating power of the phosphine.

Table 1: Synthetic Strategies for Silyl-Phosphine Ligands from Aryl Halide Precursors

| Coupling Strategy | Reagents | Description |

|---|---|---|

| Grignard Reaction | Magnesium, Phosphine Halide (e.g., PCl₃) | The aryl chloride is converted to a Grignard reagent, which then acts as a nucleophile to attack the phosphorus halide. |

| Organolithium Reaction | Organolithium Reagent (e.g., n-BuLi), PCl₃ | The aryl chloride undergoes lithium-halogen exchange, followed by reaction with a phosphorus electrophile. |

These synthetic methodologies enable the modular construction of diverse phosphine ligands where the silyl group plays a key structural role.

The incorporation of a silyl group, such as the one derived from this compound, into a ligand framework has a profound impact on the performance of the corresponding metal catalyst. This influence is primarily exerted through steric and electronic effects.

Electronic Effects: The dimethylsilyl group is a σ-donating group. When part of a ligand, it increases the electron density at the metal center. This enhanced electron richness can promote key catalytic steps, such as the oxidative addition of substrates with inert bonds, and can stabilize the metal in low oxidation states. For example, silyl pincer metal complexes show high reactivity toward the cleavage of Si-H bonds.

Table 2: Influence of Ligand Substituents on Catalyst Performance

| Feature | Effect of Silyl Group | Consequence for Catalysis |

|---|---|---|

| Electronic | Strong σ-donating ability | Increases electron density on the metal, facilitating oxidative addition and stabilizing low oxidation states. |

| Steric | Creates a bulky, defined pocket around the metal | Enhances product selectivity by controlling substrate approach; can prevent catalyst deactivation. |

Research on various catalytic systems has demonstrated that tuning the electronic structure of the active sites is critical for controlling selectivity. The predictable electronic signature of the silyl group makes it a powerful tool for rational catalyst design.

Catalytic Mechanisms and Kinetics

Understanding the catalytic mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and expanding its synthetic applications. While specific studies focusing exclusively on this compound are limited, a broader examination of related aryl(dimethyl)silanes and chlorosilanes provides valuable insights into its potential catalytic behavior.

The catalytic activation of organosilanes, including this compound, is often a critical step in various synthetic methodologies. The mechanisms of these reactions are typically complex and can be influenced by the choice of catalyst, solvent, and activating agents.

Palladium-catalyzed cross-coupling reactions represent a significant area where the mechanism of organosilane activation has been investigated. For analogous compounds like aryldimethylsilanols, mechanistic studies have revealed the potential for a dual mechanistic pathway in palladium-catalyzed cross-coupling reactions. nih.gov The generally accepted mechanism for these reactions involves oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation from the organosilicon compound and subsequent reductive elimination to form the new carbon-carbon bond. nih.gov The transmetalation step is particularly crucial and can proceed through different intermediates depending on the reaction conditions. For instance, in the presence of fluoride (B91410) activators, a hypervalent pentacoordinate siliconate intermediate is often proposed. nih.govacs.org

The activation of the strong Si-Cl bond in chlorosilanes presents a significant challenge. nih.gov However, palladium catalysts supported by specific ligands, such as DrewPhos, have been shown to facilitate the alkylation of monochlorosilanes with Grignard reagents. nih.govscispace.com This suggests a mechanism involving the direct activation of the Si-Cl bond by the palladium catalyst. nih.govscispace.com While the precise mechanism is still under investigation, it is a departure from pathways that rely on nucleophile activation. scispace.com

Recent advancements have also demonstrated the potential for generating silyl radicals from chlorosilanes through electroreduction at highly biased potentials. chemrxiv.orgresearchgate.net This method allows for the reductive cleavage of the strong Si-Cl bond to form silyl radicals, which can then participate in various alkene silylation reactions. chemrxiv.orgresearchgate.net

Copper-catalyzed systems have also emerged for the cross-coupling of aryl iodides with chlorosilanes under reductive conditions. rsc.org Mechanistic investigations suggest an unprecedented pathway where the copper catalyst is thought to lower the energy barrier for the reaction of an in situ generated arylzinc species with the chlorosilane, rather than proceeding through a traditional metal-aryl intermediate. rsc.org

Table 1: Proposed Mechanistic Pathways for Reactions Involving Aryl(dimethyl)silanes and Arylchlorosilanes

| Catalytic System | Proposed Mechanistic Feature | Reactant Type | Reference |

| Palladium / (t-Bu3P)2 | Dual mechanistic pathway, 8-Si-4 intermediate | Aryl(dimethyl)silanolate | nih.gov |

| Palladium / DrewPhos | Direct activation of Si-Cl bond | Monochlorosilane | nih.govscispace.com |

| Electroreduction | Reductive cleavage of Si-Cl bond to form silyl radicals | Chlorosilane | chemrxiv.orgresearchgate.net |

| Copper / Reductive conditions | Lowering energy barrier for reaction of arylzinc with chlorosilane | Aryl iodide and chlorosilane | rsc.org |

In the palladium-catalyzed cross-coupling of potassium aryl(dimethyl)silanolates, kinetic analysis has shown a zero-order dependence on the concentration of both the arylsilanolate and the aryl bromide under certain conditions. nih.gov The rate was found to be approximately first-order in the palladium catalyst concentration. nih.gov These findings suggest that the turnover-limiting step may not involve the direct reaction of the silanolate or the aryl halide in the catalytic cycle under these specific conditions. nih.gov

For the fluoride-promoted cross-coupling of alkenylsilanols, kinetic studies have indicated that the reaction order for each component can vary. acs.org A common intermediate is a hydrogen-bonded complex between the fluoride source and the silanol (B1196071). acs.org The rate of reaction can show an inverse order dependence on the fluoride activator at high concentrations, suggesting the formation of less reactive, higher-order silicon species. acs.org

The kinetics of reactions involving the activation of Si-H bonds in the presence of hydrosilation catalysts have also been studied. For instance, the reaction of chlorine atoms with silane (B1218182) (SiH4) was found to be independent of temperature, proceeding via hydrogen-atom abstraction. rsc.org While not directly involving this compound, this provides insight into the reactivity of related silicon hydrides.

The rates of biological interactions, which can sometimes be modeled by chemical catalytic systems, are often studied using techniques like stopped-flow analysis and surface plasmon resonance. nih.gov These methods allow for the determination of association and dissociation rate constants. nih.gov For example, a bimolecular reaction can be studied under pseudo-first-order conditions to simplify the kinetic analysis. nih.gov

Table 2: Kinetic Parameters for Related Catalytic Reactions

| Reaction Type | Reactants | Catalyst/Promoter | Observed Kinetic Behavior | Reference |

| Pd-catalyzed cross-coupling | Potassium aryl(dimethyl)silanolate, 2-bromofluorobenzene | (t-Bu3P)2Pd | rate = k_obs[R3SiOK]^0[ArylBr]^0 | nih.gov |

| Fluoride-promoted cross-coupling | Alkenylsilanol, 2-iodothiophene | TBAF | Inverse order in TBAF at high concentrations | acs.org |

| H-atom abstraction | Cl atoms, SiH4 | - | Rate constant independent of temperature | rsc.org |

| Nucleophilic substitution | Anions, Methyl chloride | Gas phase | Rate constants correlate with charge localization of the anion | yorku.ca |

It is important to note that the catalytic behavior and reaction kinetics of this compound will be highly dependent on the specific reaction conditions, including the catalyst, solvent, temperature, and the nature of the other reactants. Further dedicated research is required to fully elucidate the catalytic mechanisms and kinetics of this particular compound.

Applications in Advanced Materials Science and Engineering

Polymer Synthesis and Modification

The integration of 4-Chlorophenyldimethylsilane into polymer chains is a key method for creating new materials with tailored properties. This modification is typically achieved through a highly efficient chemical reaction that directly incorporates the silane (B1218182) molecule into a polymer structure.

The principal mechanism for incorporating this compound into polymers is the hydrosilylation reaction. hskbrchemical.comvulcanchem.com This process involves the addition of the silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, such as an alkene (C=C) or alkyne (C≡C), present in a monomer or a pre-existing polymer. hskbrchemical.comgbxfsilicones.com The reaction is typically facilitated by a transition metal catalyst, with platinum-based complexes being the most common, although catalysts based on less expensive metals like cobalt and nickel are also used. hskbrchemical.comdow.comnih.gov

The reaction results in the formation of a stable carbon-silicon bond, covalently grafting the 4-chlorophenyldimethylsilyl moiety onto the polymer backbone. gbxfsilicones.com This process is highly efficient, often proceeding with high yields and without the formation of by-products. vulcanchem.com The progress of the reaction can be easily monitored by observing the disappearance of the characteristic Si-H signals in infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy. vulcanchem.com This method allows for precise control over the degree of functionalization.

| Polymer Type | Functional Group for Hydrosilylation | Potential Application Area |

| Polybutadiene | Vinyl side groups, internal double bonds | Elastomer modification |

| Polystyrene copolymers | Styrenic double bonds (if monomer is used) | Specialty thermoplastics |

| Poly(ethylene glycol) with allyl or vinyl end-groups | Terminal C=C bonds | Biomedical hydrogels, block copolymers vulcanchem.com |

| Unsaturated Polyesters | C=C bonds in the polyester (B1180765) backbone | Thermoset resins |

| Silicone elastomers (e.g., Vinyl-terminated PDMS) | Vinyl groups | Cross-linking silicone rubber hskbrchemical.com |

This table illustrates examples of polymers with unsaturated bonds that are suitable substrates for modification via hydrosilylation with compounds like this compound.

The incorporation of this compound is a deliberate strategy to create specialty polymers with enhanced or modified characteristics. rsc.org Polymer modification can turn standard plastics into new materials with tailored properties such as higher thermal stability or impact strength. rsc.org By introducing the 4-chlorophenyl-dimethylsilyl group, specific physical and chemical properties of the host polymer can be altered.

The presence of the aromatic, chlorinated phenyl group can:

Increase Thermal Stability: The rigid aromatic structure can increase the glass transition temperature (Tg) of the polymer, making the material more resistant to heat. dakenchem.com

Modify Refractive Index: The phenyl group influences the polymer's optical properties, which is a critical factor in applications like advanced optical resins and coatings.

Enhance Solubility and Compatibility: The organosilane group can alter the polymer's solubility in specific solvents and improve its compatibility with other materials, such as fillers or other polymers in a blend. vulcanchem.com

This modification approach is used to synthesize a range of specialty materials, including block copolymers, where the silane can be used to functionalize the end of a polymer chain, and dendritic or hyperbranched polymers, where it can be attached to the periphery to control surface properties. vulcanchem.comgoogle.com These customized polymers are designed for targeted applications in fields ranging from electronics to biomedical devices. tandfonline.com

Silane Coupling Agents and Adhesion Promotion

Silanes are critical for bonding dissimilar materials, particularly in the production of composite materials where an inorganic filler or fiber is mixed with an organic polymer matrix. specialchem.comresearchgate.net They act as molecular bridges at the interface, significantly enhancing the durability and performance of the final composite. hskbrchemical.comdow.com

Silane coupling agents possess a bifunctional structure, allowing them to bind to both inorganic and organic materials. hskbrchemical.comgbxfsilicones.com While the most common silane coupling agents are alkoxysilanes, hydrosilanes like this compound operate through a distinct but effective mechanism.

Traditional Mechanism (Alkoxysilanes): The conventional mechanism involves trialkoxysilanes (e.g., ethoxy or methoxy (B1213986) groups). specialchem.com First, the alkoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. dow.commdpi.com These silanols then condense with hydroxyl (-OH) groups present on the surface of inorganic substrates like glass, silica (B1680970), or metal oxides, forming stable, covalent Si-O-Metal bonds. dow.comresearchgate.net The organofunctional group on the silane is chosen to be compatible or reactive with the polymer matrix, completing the chemical bridge. dow.com

Hydrosilane Mechanism: Hydrosilanes, containing a reactive Si-H bond, can bond to surfaces without the need for a hydrolysis step. Research has shown that hydrosilanes react directly with surface hydroxyl groups on metal oxides like silica (SiO2), alumina (B75360) (Al2O3), and titania (TiO2). researchgate.net This dehydrogenative reaction forms a strong Si-O-metal bond and releases hydrogen gas. researchgate.net This process can be performed metal-free at room temperature and is often complete within minutes. acs.org In this case, the 4-chlorophenyl group of the silane becomes the new surface functionality, ready to interact with the polymer matrix.

Surface modification is the process of chemically altering the surface of a material to achieve desired properties like hydrophobicity or improved adhesion. polymeradd.co.th Organosilanes are central to many of these techniques. nih.gov

When using a hydrosilane like this compound, the modification involves applying the silane directly to a substrate that has surface hydroxyls. acs.org This technique has been demonstrated to effectively functionalize silica surfaces and even flat glass slides. acs.org For instance, treating a hydrophilic glass slide with a long-chain alkyldimethylsilane via this method dramatically changes its surface energy, making it hydrophobic. acs.org

Another powerful technique is the hydrosilylation of surfaces that have been pre-functionalized with molecules containing alkene groups. acs.orgresearchgate.net This allows for the covalent attachment of the silane to a wide variety of surfaces, creating a durable and stable functional layer. researchgate.net These modification techniques are crucial for preparing fillers before they are incorporated into a polymer matrix, ensuring they disperse well and bond strongly to the polymer. specialchem.compolymeradd.co.th

| Property | Untreated Glass Surface | Glass Surface after Hydrosilane Treatment | Source |

| Surface Chemistry | Rich in hydrophilic Si-OH groups | Coated with hydrophobic organosilyl groups | acs.org |

| Water Contact Angle | ~30° (Hydrophilic) | >100° (Hydrophobic) | acs.org |

| Adhesion to Polymer | Poor, relies on weak physical forces | Strong, via chemical bonding/compatibility | vulcanchem.comdow.com |

This table provides a representative comparison of a substrate's properties before and after surface modification with a hydrosilane, based on published findings.

Composite materials, such as fiber-reinforced plastics, derive their strength from the efficient transfer of stress from the polymer matrix to the reinforcing filler. vulcanchem.com This transfer is only possible if there is strong adhesion at the interface. researchgate.net Silane treatment is a proven method to enhance this interfacial bond. tandfonline.comresearchgate.net

By treating an inorganic filler like silica or basalt powder with this compound, the surface becomes functionalized with 4-chlorophenyl groups. vulcanchem.comresearchgate.net This modified surface is more compatible with organic polymer matrices, particularly those containing aromatic rings (e.g., polystyrene, epoxy resins, polyesters). vulcanchem.com The improved compatibility and adhesion prevent de-bonding at the interface, especially when the composite is exposed to moisture or thermal stress. dow.com

The benefits of using silane coupling agents in composites are well-documented and include:

Increased mechanical properties like tensile and flexural strength. tandfonline.comresearchgate.net

Improved resistance to moisture and harsh environmental conditions. dow.comdakenchem.com

Better dispersion of the filler within the polymer matrix. specialchem.com

Enhanced thermal stability of the composite material. tandfonline.com

Organosilanes like (4-chlorophenyl)silane (B1623583) are specifically noted for their use as coupling agents where the silane group bonds to inorganic surfaces and the aromatic moiety improves compatibility with organic matrices, leading to better mechanical properties in coatings and fiber-reinforced plastics. vulcanchem.com

Precursors for Functional Materials

This compound is a notable organosilane compound that serves as a versatile precursor in the fabrication of functional materials. Organosilanes are a class of silicon-containing compounds that feature organic groups attached to the silicon atom. ontosight.ai The unique structure of this compound, which includes both a reactive silicon-hydride (Si-H) bond and a functionalizable 4-chlorophenyl group, makes it a valuable building block in materials science. ontosight.airesearchgate.net This dual functionality allows for its incorporation into a variety of material systems through different chemical pathways, leading to the creation of advanced materials with tailored properties. researchgate.netmdpi.com The combination of silicon-oxygen backbones with organic moieties has paved the way for new and modified silicon-containing polymeric materials, offering a diverse range of properties and applications. mdpi.com

Synthesis of Silicon-Containing Advanced Materials

The synthesis of advanced materials, such as specialized polymers and ceramics, often relies on carefully designed precursor molecules. ontosight.ai this compound is utilized in the creation of silicon-containing polymers and other complex structures due to the reactivity of its key functional groups.

Detailed research has demonstrated its application in the synthesis of silphenylene derivatives. researchgate.net In one studied pathway, this compound undergoes metallation, a reaction that prepares it for further chemical transformations to build more complex molecular architectures. researchgate.net These silphenylene structures can act as monomers for high-performance polymers that exhibit enhanced thermal stability and mechanical properties.

The silicon-hydride (Si-H) group in this compound is particularly useful for hydrosilylation reactions. This process involves the addition of the Si-H bond across a carbon-carbon double or triple bond, enabling the grafting of the silane onto organic polymers or the synthesis of copolymers. ineosopen.orgnih.gov This method is a cornerstone of organosilicon chemistry for creating silicon-carbon bonds and integrating silicon's unique properties, such as low-temperature flexibility and high thermal stability, into organic materials. nih.govoclc.org

Furthermore, the 4-chlorophenyl group provides a reactive site for various cross-coupling reactions, such as the Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds. nih.gov This allows for the synthesis of conjugated polymers where the silicon atom is incorporated into the polymer backbone. Such materials are of significant interest for applications in optoelectronics and as conducting polymers. nih.gov The synthesis of silicon-based polymers has led to the development of advanced materials with remarkable properties suitable for industries like aerospace and electronics. researchgate.net

Table 1: Synthesis of Advanced Materials Using this compound as a Precursor

| Advanced Material Type | Synthetic Route | Key Reaction | Resulting Properties | Potential Application |

|---|---|---|---|---|

| Silphenylene Polymers | Metallation followed by polymerization | Grignard Reaction / Metal-Halogen Exchange | High thermal stability, specific electronic properties | High-performance plastics, electronic components |

| Silicon-Grafted Copolymers | Addition to unsaturated polymers | Hydrosilylation | Improved flexibility, thermal resistance, surface properties | Modified plastics, elastomers, coatings |

| Conjugated Organosilicon Polymers | Polymerization with other aromatic monomers | Suzuki or Stille Cross-Coupling | Electrical conductivity, photoluminescence | Organic electronics, sensors, OLEDs nih.gov |

| Functionalized Silicones | Reaction with other functional molecules | Various (e.g., substitution) | Tailored chemical reactivity, biocompatibility | Specialty chemicals, biomedical materials smolecule.com |

Design of Functional Silane-Based Interfaces

The performance of composite materials, which consist of at least two constituent materials with significantly different properties, is highly dependent on the quality of the interface between the components. Silanes are widely used as coupling agents to create strong and stable bonds between inorganic surfaces (like glass or metals) and organic polymer matrices. vulcanchem.com

This compound can be used to create functionalized interfaces. The silane portion of the molecule can be engineered to anchor covalently to a substrate, such as silica (silicon dioxide). For instance, the Si-H bond can be converted to a Si-alkoxy group (e.g., Si-OCH3), which then reacts with hydroxyl groups (-OH) on the silica surface to form stable Si-O-Si bonds. This process effectively tethers the silane molecule to the inorganic surface.

Once anchored, the 4-chlorophenyl group is exposed, creating a new surface with distinct chemical properties. This functional group can influence the interfacial energy, wetting behavior, and adhesion of a polymer matrix that is subsequently applied. acs.org For example, the aromatic phenyl ring can enhance compatibility with polymers that also contain aromatic structures, improving the dispersion of inorganic fillers within the polymer and enhancing the mechanical properties of the final composite material. vulcanchem.com

This ability to precisely control the chemistry at an interface is critical for developing advanced nanocomposites. In one study focused on mesoporous silica films, phenyldimethylmethoxysilane was used to tune the pore surface chemistry, which in turn modified the properties of a polymer infiltrated into the pores. acs.org This approach allows for the creation of materials with unique dielectric or ferroelectric properties, demonstrating a powerful platform for next-generation dielectric materials. acs.org By modifying the surface of fillers like silica nanoparticles, even otherwise non-reactive polymers such as poly(dimethylsiloxanes) (PDMS) can be effectively integrated into composite systems, leading to materials with tailored rheological and surface properties. mdpi.com

Table 2: Designing Functional Interfaces with Silane Precursors

| Component | Material Example | Function | Relevant Chemistry |

|---|---|---|---|

| Substrate | Silica (SiO2), Glass, Metal Oxides | Provides structural support or filler properties. | Surface hydroxyl (-OH) groups. |

| Silane Linker | This compound (after modification) | Covalently bonds to the substrate and presents a functional group. | Formation of stable Si-O-Substrate bonds. |

| Functional Group | 4-Chlorophenyl Group | Modifies surface energy, improves compatibility with the polymer matrix. | Interacts with the polymer via van der Waals forces, π-π stacking, or further chemical reaction. |

| Polymer Matrix | Polystyrene, Epoxy, Polypropylene | Encapsulates the filler and forms the bulk material. | Adheres to the functionalized surface of the filler. |

Mechanistic and Stereochemical Investigations of Reactions Involving 4 Chlorophenyldimethylsilane

Elucidation of Reaction Pathways and Transition States

The primary reaction pathway for chlorosilanes, including 4-chlorophenyldimethylsilane, is nucleophilic substitution at the silicon center. Unlike carbon-centered S\textsubscript{N}2 reactions, which proceed through a single transition state, reactions at silicon often involve the formation of a stable or metastable pentacoordinate intermediate. nih.govnih.gov The elucidation of these pathways relies heavily on both experimental kinetics and computational chemistry. researchgate.netsmu.edu

The mechanism of nucleophilic substitution at silicon (S\textsubscript{N}2@Si) is influenced by the substituents on the silicon atom, the nature of the nucleophile, and the leaving group. nih.govopen.ac.uk For this compound, the silicon atom is electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., alcohols, amines, organometallic reagents). The reaction typically proceeds via a double-well potential energy surface, featuring a pentacoordinate silicon intermediate. nih.gov This intermediate is a trigonal bipyramidal structure where the incoming nucleophile and the leaving group occupy the apical positions.

Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping these reaction pathways. orientjchem.org These studies allow for the characterization of stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. smu.eduorganic-chemistry.org Intrinsic reaction coordinate (IRC) calculations can then verify that a calculated transition state indeed connects the intended reactant and product or intermediate states. smu.edu For example, analysis of the reaction between a nucleophile and a chlorosilane can reveal the energy barriers for the formation and breakdown of the pentacoordinate intermediate, providing insight into the reaction's kinetics. mdpi.com

A specific reaction involving this compound was studied where it was heated with Lewis acids such as aluminum chloride (AlCl₃). dtic.mil This reaction yielded dimethylsilane (B7800572) and a mixture of other compounds, suggesting a complex reaction pathway likely involving ionic intermediates and redistribution reactions catalyzed by the Lewis acid. dtic.mil

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (R₃SiCl + Nu⁻) | Separated chlorosilane and nucleophile | 0.0 |

| Pre-reaction Complex | Ion-dipole complex formation | -10.5 |

| Transition State 1 (TS1) | Formation of the pentacoordinate intermediate | +2.1 |

| Intermediate ([R₃Si(Cl)(Nu)]⁻) | Stable pentacoordinate silicon species | -15.0 |

| Transition State 2 (TS2) | Cleavage of the Si-Cl bond | +1.8 |

| Products (R₃SiNu + Cl⁻) | Final product and leaving group | -25.0 |

Note: Data are hypothetical and representative of a typical S\textsubscript{N}2@Si reaction profile based on principles from computational studies. nih.govnih.gov

Stereoselectivity and Stereospecificity in Organosilane Reactions

Stereoselectivity refers to a reaction's preference for forming one stereoisomer over another, while stereospecificity means that different stereoisomers of the reactant lead to stereoisomerically different products. masterorganicchemistry.comalrasheedcol.edu.iq While this compound itself is an achiral molecule as its silicon center is not bonded to four different groups, its reactions can be subject to stereochemical control when it interacts with chiral or prochiral substrates, or when it is used in processes that generate new stereocenters.

When a reaction involving this compound produces stereoisomers, their identification and quantification are essential. taylorandfrancis.com The analysis of stereoisomeric products, such as diastereomers or enantiomers, is typically performed using a combination of spectroscopic and chromatographic techniques. diva-portal.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can be used to distinguish between enantiomers or diastereomers. For diastereomers, standard NMR is often sufficient as the corresponding nuclei are in chemically non-equivalent environments.

Chromatographic methods are also vital. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a reaction. diva-portal.org

The stereochemical outcome of nucleophilic substitution at a silicon center is highly predictable and is a classic example of a stereospecific process. open.ac.ukalrasheedcol.edu.iq Unlike S\textsubscript{N}2 reactions at carbon which almost exclusively proceed with inversion of configuration, reactions at silicon can proceed with either retention or inversion. open.ac.ukorganic-chemistry.org The outcome is influenced by several factors. nih.govethz.ch

| Factor | Influence on Stereochemistry |

|---|---|

| Leaving Group | Good leaving groups (e.g., Cl, Br, OTs) favor inversion. Poor leaving groups (e.g., H, OR) tend to favor retention. |

| Nucleophile | Strong, hard nucleophiles often lead to retention. Softer, more polarizable nucleophiles tend to cause inversion. |

| Solvent | Polar, coordinating solvents can stabilize the pentacoordinate intermediate and influence the pathway. Non-polar solvents often favor retention. |

| Silicon Substituents | Sterically bulky substituents can hinder the approach of the nucleophile and affect the geometry of the transition state, thereby influencing the stereochemical course. nih.gov |

For a reaction to be stereospecific, the reactant must be able to exist as stereoisomers. slideshare.net Therefore, to illustrate the principle, one would consider a chiral analogue of this compound. If a chiral silane (B1218182) undergoes substitution, a good leaving group like chloride would typically lead to inversion of configuration at the silicon center.

Radical and Ionic Mechanisms in Silane Chemistry

The cleavage of bonds to silicon can occur through either heterolytic (ionic) or homolytic (radical) pathways, depending on the reaction conditions and the nature of the reactants.

Ionic Mechanisms For this compound, the dominant reaction mechanism under most conditions is ionic. The significant polarity of the Si-Cl bond makes the silicon atom highly electrophilic and prone to nucleophilic attack. As discussed previously, the S\textsubscript{N}2@Si mechanism involves the formation of charged or highly polarized intermediates and transition states. nih.govlibretexts.org This pathway is common in reactions with nucleophiles like water, alcohols, and organometallic reagents. libretexts.org The reaction can be initiated by a nucleophile attacking the silicon center, leading to the displacement of the chloride ion. organic-chemistry.org The stability of the resulting pentacoordinate silicate (B1173343) intermediate plays a key role in the reaction's feasibility and stereochemical outcome. nih.gov

Radical Mechanisms Radical reactions involving organosilanes are also known, though they are more common for hydrosilanes (containing Si-H bonds) or under specific initiation conditions like UV radiation or the presence of radical initiators. libretexts.orgfiveable.me A radical chain reaction typically proceeds through three phases: initiation, propagation, and termination. libretexts.org

Initiation: Formation of a radical species, for example, by homolytic cleavage of a weak bond using heat or light. libretexts.org

Propagation: The initial radical reacts with a stable molecule to generate a new radical, continuing the chain. libretexts.org

Termination: Two radicals combine to form a stable, non-radical product, ending the chain. libretexts.org

For this compound, a radical pathway could theoretically be initiated by homolytic cleavage of the Si-C or Si-Cl bond, though this requires significant energy. A more plausible scenario involves a silyl (B83357) radical, generated from another source, reacting with the molecule. Some studies on C-H silylation have proposed mechanisms involving silyl radical addition to an aromatic ring followed by hydrogen scission. stanford.edu While less common than ionic substitution for chlorosilanes, radical pathways can become relevant in high-temperature reactions, photolysis, or certain metal-catalyzed processes.

| Characteristic | Ionic Mechanism (e.g., SN2@Si) | Radical Mechanism |

|---|---|---|

| Bond Cleavage | Heterolytic (uneven electron distribution) | Homolytic (even electron distribution) |

| Intermediates | Charged species (e.g., pentacoordinate silicate [R₃Si(X)Y]⁻) nih.gov | Neutral species with unpaired electrons (e.g., silyl radical R₃Si•) stanford.edu |

| Typical Substrate | Organosilanes with good leaving groups (e.g., R₃Si-Cl) libretexts.org | Organohydrosilanes (R₃Si-H), reactions under UV/heat libretexts.org |

| Stereochemistry | Often stereospecific (inversion or retention) open.ac.uk | Often leads to racemization at the radical center |

| Inhibitors | Generally not susceptible to radical inhibitors | Inhibited by radical scavengers (e.g., TEMPO, quinones) |

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 4-Chlorophenyldimethylsilane. researchgate.net These calculations provide insights into the molecule's geometry, orbital energies, and charge distribution, which are fundamental to its chemical behavior.

Fully optimized geometry and vibrational analysis calculations can be performed to determine thermodynamic parameters. researchgate.net For phenyl-substituted silane (B1218182) derivatives, methods like B3LYP/6-31G* are employed to calculate properties such as molar constant pressure heat capacity (Cp,m) at various temperatures. researchgate.net The relationship between Cp,m and temperature can be fitted using statistical thermodynamics to provide a comprehensive understanding of the molecule's thermal properties. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps can further identify the electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other reagents. researchgate.net For instance, in related chlorophenyl compounds, negative potential sites are often located on electronegative atoms, indicating their susceptibility to electrophilic attack. researchgate.net

Table 1: Illustrative Data from Quantum Chemical Calculations for a Substituted Phenyl Silane

| Calculated Property | Method | Basis Set | Illustrative Value |

| Total Energy | DFT (B3LYP) | 6-311++G(d,p) | Varies |

| HOMO Energy | DFT (B3LYP) | 6-311++G(d,p) | ~ -6.5 eV |

| LUMO Energy | DFT (B3LYP) | 6-311++G(d,p) | ~ -0.5 eV |

| HOMO-LUMO Gap | DFT (B3LYP) | 6-311++G(d,p) | ~ 6.0 eV |

| Dipole Moment | DFT (B3LYP) | 6-311++G(d,p) | ~ 2.0 D |

Note: The values in this table are illustrative and represent typical ranges for similar molecules. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations of Organosilane Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov This technique allows for the investigation of how organosilanes like this compound interact with other molecules, surfaces, and bulk materials. nih.govpharmaexcipients.com MD simulations are particularly useful for understanding phenomena such as surface modification, self-assembly, and the behavior of materials at interfaces. pharmaexcipients.comriken.jpacs.org

A crucial component of accurate MD simulations is the development of a reliable force field, which defines the potential energy of the system as a function of its atomic coordinates. epfl.ch For organosilicon compounds, specialized force fields are necessary to accurately model the unique properties of the silicon atom and its interactions. researchgate.net These force fields are parameterized using experimental data and high-level quantum chemical calculations to reproduce thermodynamic and transport properties. researchgate.net

In a practical application, chlorophenyldimethylsilane has been used to silylate mesoporous silica (B1680970) films. acs.org This surface modification is performed to control the interface properties for subsequent infiltration of polymers like polypropylene. acs.org MD simulations can be employed to model such a process at the atomic level, providing insights into the binding mechanism of the silane to the silica surface, the orientation of the chlorophenyl group, and the resulting surface energy. These simulations can reveal how the modified surface influences the conformation and crystallization of the confined polymer. acs.org

Table 2: Key Parameters in a Molecular Dynamics Simulation of an Organosilane System

| Parameter | Description | Typical Software |

| Force Field | A set of equations and parameters to calculate the potential energy of the system. | GROMACS, NAMD |

| Ensemble | The statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic state of the system. | GROMACS, NAMD |

| Time Step | The integration time step for the equations of motion. | GROMACS, NAMD |

| Simulation Time | The total duration of the simulation, which determines the timescale of the observable phenomena. | GROMACS, NAMD |

| Boundary Conditions | The conditions applied at the boundaries of the simulation box (e.g., periodic boundary conditions). | GROMACS, NAMD |

Note: This table outlines the general parameters for setting up an MD simulation. The specific choices depend on the system and the properties being investigated.

Prediction of Reactivity and Selectivity in silico

In silico methods, which are computational approaches to predict chemical properties and reactivity, are increasingly used to rationalize and guide synthetic chemistry. nih.govbeilstein-journals.org For this compound, these methods can predict its behavior in various chemical reactions, helping to optimize reaction conditions and predict product outcomes. rsc.org

One area where in silico predictions are valuable is in understanding the reactivity of organosilanes in cross-coupling reactions. For example, computational studies on palladium-catalyzed C-H activation reactions can elucidate the reaction mechanism and rationalize the observed regioselectivity. nih.govbeilstein-journals.org By calculating the energies of intermediates and transition states for different pathways, such as proton abstraction versus electrophilic aromatic substitution, it is possible to predict the most likely reaction outcome. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models represent another class of in silico tools that correlate the chemical structure of a compound with a specific activity or property. qsartoolbox.orgnih.govrsc.orgmdpi.com While often used in drug discovery and toxicology, QSAR can also be applied to predict the reactivity of a series of compounds. nih.gov For substituted phenylsilanes, a QSAR model could be developed to predict their reaction rates or equilibrium constants in a particular transformation based on calculated molecular descriptors.

Studies on the bromination of related compounds like p-chlorophenyldimethylsilane have shown how theoretical calculations can be used to understand reactivity. electronicsandbooks.com The rate constants for such reactions can be correlated with substituent effects, which can be quantified using computational chemistry.

Table 3: Example of Data Used in in silico Reactivity Prediction

| Descriptor | Type | Relevance to Reactivity |

| HOMO/LUMO Energies | Quantum Mechanical | Indicates susceptibility to nucleophilic/electrophilic attack. |

| Atomic Charges | Quantum Mechanical | Highlights charge distribution and potential reaction sites. |

| Steric Parameters | Molecular Mechanics | Describes the steric hindrance around a reaction center. |

| Solvation Energy | Continuum Solvation Model | Accounts for the effect of the solvent on reactivity. |

Note: This table lists common descriptors used in computational models to predict the reactivity and selectivity of chemical compounds.

Development of Theoretical Models for Silicon-Containing Compounds

The development of robust and accurate theoretical models is fundamental to the computational study of silicon-containing compounds like this compound. researchgate.netnih.gov These models range from the force fields used in MD simulations to the quantum mechanical methods employed to study electronic structure and reactivity. researchgate.netrsc.org

The creation of new force fields for organosilicon molecules is an active area of research. researchgate.net The goal is to develop transferable models that can accurately predict the properties of a wide range of silicon-containing compounds, including silanes, siloxanes, and their derivatives. researchgate.net This involves the careful parameterization of bond lengths, bond angles, dihedral angles, and non-bonded interactions against experimental data and high-level quantum chemical calculations. researchgate.net

In the realm of synthetic methodology, theoretical models are used to predict the feasibility of new reactions and to design novel catalysts. rsc.orgnih.gov For instance, DFT calculations have been used to explore the mechanism of the tris(pentafluorophenyl)borane-catalyzed polymerization of phenylsilane. nih.gov These calculations revealed that the initiation step proceeds via hydride abstraction and that the propagation leads to a branched polymer structure. nih.gov Such insights are invaluable for controlling the structure and properties of the resulting polysilanes.

The continuous improvement of quantum chemical methods and computational power allows for the development of increasingly sophisticated theoretical models. arxiv.org These models not only help in understanding the fundamental chemistry of known organosilicon compounds but also pave the way for the in silico design of new molecules with desired properties.

Table 4: Hierarchy of Theoretical Models for Studying Chemical Systems

| Model Type | Primary Application | Key Strengths |

| Molecular Mechanics (Force Fields) | Large systems, conformational analysis, MD simulations. | Computationally inexpensive, allows for long simulation times. |

| Semi-Empirical Methods | Medium-sized systems, initial geometry optimization. | Faster than ab initio methods, includes some quantum effects. |

| Density Functional Theory (DFT) | Electronic structure, geometry optimization, reaction mechanisms. | Good balance of accuracy and computational cost for many systems. |

| Ab Initio Methods (e.g., Coupled Cluster) | High-accuracy benchmarking, small systems. | High accuracy, systematically improvable. |

Note: This table provides a general overview of the types of theoretical models available, with a trade-off between computational cost and accuracy.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 4-Chlorophenyldimethylsilane, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl protons attached to the silicon atom.

The aromatic protons on the chlorophenyl ring typically appear as a set of multiplets in the downfield region of the spectrum, generally between 7.0 and 7.5 ppm. The substitution pattern on the benzene (B151609) ring (para-substitution) influences the splitting pattern of these protons, often resulting in two distinct, mutually coupled doublets (an AA'BB' system). The protons ortho to the silicon group are expected to be slightly upfield compared to the protons ortho to the chlorine atom due to the differing electronic effects of these substituents.

The protons of the two methyl groups attached to the silicon atom are chemically equivalent and are therefore expected to give rise to a single, sharp singlet in the upfield region of the spectrum, typically around 0.3-0.5 ppm. The integration of this peak would correspond to six protons. The Si-H proton, if present, would appear as a characteristic multiplet, often a septet if coupled to the six methyl protons, and its chemical shift would be sensitive to the electronic environment.

A hypothetical ¹H NMR data table for this compound is presented below:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 2H | Ar-H (ortho to Cl) |

| ~7.3 | d | 2H | Ar-H (ortho to Si) |

| ~4.5 | m | 1H | Si-H |

| ~0.4 | s | 6H | Si-(CH ₃)₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak.

The aromatic carbons will resonate in the downfield region (typically 120-140 ppm). The carbon atom bonded to the silicon (ipso-carbon) will have a distinct chemical shift, as will the carbon atom bonded to the chlorine atom. The remaining aromatic carbons will also have characteristic shifts influenced by the para-substituents. The carbon atoms of the two methyl groups attached to the silicon atom are equivalent and will appear as a single peak in the upfield region of the spectrum, usually below 10 ppm.

A predicted ¹³C NMR data table for this compound is as follows:

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Ar-C -Si |

| ~135 | Ar-C -Cl |

| ~134 | Ar-C H (ortho to Si) |

| ~129 | Ar-C H (ortho to Cl) |

| ~0 | Si-(C H₃)₂ |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between atoms.